molecular formula C9H15N3O B13162555 3-Amino-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol

Cat. No.: B13162555
M. Wt: 181.23 g/mol
InChI Key: IXWDEQBYZGSZPQ-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol is a chemical compound with a unique structure that includes an amino group, a pyrimidine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Amino-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino alcohols and pyrimidine derivatives. Examples are:

  • 3-Amino-2,2-dimethylpropan-1-ol
  • 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-ol

Uniqueness

What sets 3-Amino-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol apart is its combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of both an amino group and a pyrimidine ring allows for specific interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-pyrimidin-5-ylpropan-1-ol

InChI

InChI=1S/C9H15N3O/c1-9(2,5-10)8(13)7-3-11-6-12-4-7/h3-4,6,8,13H,5,10H2,1-2H3

InChI Key

IXWDEQBYZGSZPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CN=CN=C1)O

Origin of Product

United States

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